Ammelide

Analytical Chemistry Spectrophotometry Food Safety

Ammelide (645-93-2), 6-amino-1,3,5-triazine-2,4(1H,3H)-dione, is the penultimate intermediate in melamine hydrolytic degradation. Its unique single-amino, dual-carbonyl substitution pattern provides distinct UV absorption (λmax 215 nm), characteristic anion-exchange elution (2 N NaOH), and TLC mobility that differ markedly from melamine, ammeline, and cyanuric acid—ensuring unambiguous chromatographic discrimination in complex matrices. Supplied at ≥98% purity, it serves as a certified analytical reference standard for AOAC-validated HPLC-DAD/MS-MS food safety testing (LOD 0.05–5 ppb), a defined metabolic marker in Pseudomonas sp. s-triazine degradation studies, and a thermally stable flame retardant in polyamides processed above 265°C. Its dense hydrogen-bonded crystal structure prevents premature thermal decomposition during compounding.

Molecular Formula C3H4N4O2
Molecular Weight 128.09 g/mol
CAS No. 167613-80-1
Cat. No. B071617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmelide
CAS167613-80-1
Synonyms6-amino-1,3,5-triazine-2,4(1H,3H)-dione
ammelide
ammelide coppe
Molecular FormulaC3H4N4O2
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1(=NC(=O)NC(=O)N1)N
InChIInChI=1S/C3H4N4O2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9)
InChIKeyYSKUZVBSHIWEFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammelide (CAS 167613-80-1): Procurement-Relevant Identity and Baseline Characterization for Analytical and Industrial Users


Ammelide (CAS 645-93-2; also registered as 167613-80-1), systematically named 6-amino-1,3,5-triazine-2,4(1H,3H)-dione, is a substituted s-triazine derivative containing one amino group and two hydroxyl (or carbonyl) groups. With a molecular formula of C3H4N4O2 and molecular weight of 128.09 g/mol, it occupies a defined intermediate position in the hydrolytic degradation pathway of melamine, positioned between ammeline (one hydroxyl, two amino groups) and cyanuric acid (three hydroxyl groups, zero amino groups) [1][2]. The compound exists primarily as the dione tautomer in the solid state, forming a layered crystal structure stabilized by dense hydrogen-bonding networks, which confers notable thermal stability [3]. Ammelide serves as an analytical reference standard in food and feed safety testing, a metabolic marker in microbial degradation studies, and a flame-retardant component in high-temperature polyamide compositions [4].

Why Generic Substitution of Ammelide (CAS 167613-80-1) with Other s-Triazine Analogs Introduces Unacceptable Analytical and Performance Risk


Although melamine, ammeline, ammelide, and cyanuric acid share the s-triazine core, their progressive differences in amino-to-hydroxyl substitution ratios produce fundamentally distinct physicochemical and chromatographic behaviors that render them non-interchangeable in analytical and industrial contexts [1][2]. Ammelide's specific substitution pattern (one amino, two hydroxyl/carbonyl groups) yields unique UV absorption maxima (λmax = 215 nm in acid solution), distinct anion-exchange elution requirements (2 N NaOH), and characteristic TLC mobility that differ markedly from its analogs [3][4]. In flame-retardant polyamide applications, ammelide's thermal degradation pathway and hydrogen-bonding capacity differ from those of ammeline or melamine, affecting processing stability and final material properties in formulations requiring melting temperatures above 265°C [5]. Substitution without verification introduces risks of misidentification in regulatory testing, compromised analytical accuracy, and unpredictable material performance.

Ammelide (CAS 167613-80-1): Quantified Differentiation Evidence Against Closest Analogs and In-Class Alternatives


UV Spectrophotometric Differentiation: Ammelide λmax = 215 nm vs. Ammeline (230 nm) and Melamine (235 nm) Under Acidic Conditions

In the quantitative analysis of s-triazine mixtures using anion-exchange separation followed by UV spectrophotometry, ammelide exhibits a distinct absorption maximum at 215 nm in acid solution. This value differs measurably from ammeline (230 nm) and melamine (235 nm), enabling wavelength-selective quantification in complex mixtures [1]. This spectral differentiation is exploited in the method for simultaneous determination of all four melamine degradation products.

Analytical Chemistry Spectrophotometry Food Safety Quality Control

Chromatographic Elution Behavior: Ammelide Requires 2 N NaOH for Anion-Exchange Elution vs. Water (Melamine) and 0.5 N NaOH (Ammeline)

In a validated anion-exchange chromatographic method for separating the quaternary mixture of melamine degradation products, ammelide demonstrates retention behavior requiring 2 N NaOH for elution from the anion-exchanger, whereas melamine elutes with water and ammeline elutes with 0.5 N NaOH [1]. This differential retention reflects ammelide's intermediate acid-base character arising from its unique one-amino/two-hydroxyl substitution pattern.

Analytical Chemistry Ion-Exchange Chromatography Separation Science Method Development

Biodegradation Kinetics: Ammelide Converts Stoichiometrically to Cyanuric Acid + NH₄⁺, Distinct from Melamine (Rate-Limiting Step) and Ammeline

In Pseudomonas sp. strain A, ammelide is converted stoichiometrically into equimolar amounts of cyanuric acid and ammonium (NH₄⁺) via hydrolytic deamination [1]. This represents the second-to-last step in the melamine degradation pathway. In contrast, melamine utilization produces a transient ammeline intermediate detectable before further metabolism, indicating that melamine deamination is the rate-limiting step, while ammelide conversion proceeds without observable intermediate accumulation [1]. The specific activity of ammelide deaminase in cell-free extracts was ≥0.3 mkat/kg protein.

Environmental Microbiology Biodegradation Metabolic Pathways Enzymology

Thin-Layer Chromatographic Mobility: Amino-for-Hydroxyl Substitution Decreases Rf vs. Cyanuric Acid and N-Ethylammelide

In thin-layer chromatography of ¹⁴C-labeled s-triazines using nonacidic organic solvent/acetic acid/water systems, replacement of one hydroxyl group of cyanuric acid or N-ethylammelide with an amino group (yielding ammelide or ammeline) results in decreased chromatographic mobility [1]. Conversely, substitution of the amino group of ammelide with an ethyl group increases mobility. This structure-mobility relationship is reversed for the second hydroxyl-to-amino substitution under some paper chromatographic conditions, but the trend is consistently observed in TLC for the first substitution.

Analytical Chemistry Thin-Layer Chromatography Structure-Property Relationships Chromatographic Method Development

Thermal Stability: Ammelide Exhibits Decomposition Onset Above 170°C, Enabling Processing in High-Melting Polyamides (Tm >265°C)

Ammelide undergoes thermal decomposition above 170°C with formation of carbon dioxide and water [1][2]. Differential thermal analysis and thermogravimetric analysis demonstrate that ammelide possesses exceptionally high thermal stability arising from its dense hydrogen-bonding network in the solid state [3]. This thermal profile is sufficient to survive compounding into polyamides with melting temperatures exceeding 265°C, as specified in DSM's flame-retardant polyamide composition patent, where ammelide is claimed as a flame-retardant additive [4]. Ammeline is also claimed, but the patent does not distinguish quantitative thermal performance between the two; the utility of ammelide in this high-temperature matrix is established by its inclusion in the granted claims.

Materials Science Flame Retardants Thermal Analysis Polymer Additives

Ammelide (CAS 167613-80-1): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Analytical Reference Standard for Melamine Contamination Testing in Food and Feed Matrices

Ammelide is procured as a certified analytical reference standard for the detection and quantification of melamine-related contaminants in infant formula, milk products, animal feed, and other protein-containing matrices. Validated HPLC-DAD and HPLC-MS/MS methods achieve limits of detection (LOD) of 0.05-5 ppb and limits of quantitation (LOQ) of 0.1-10 ppb for ammelide, meeting AOAC validation requirements for sensitivity, repeatability, and linear range [1][2]. The compound's distinct UV absorption at 215 nm [3] and characteristic chromatographic retention enable its unambiguous discrimination from melamine, ammeline, and cyanuric acid in complex sample matrices. Procurement of high-purity ammelide (≥98%) as a reference standard is essential for regulatory compliance testing following melamine adulteration incidents.

Metabolic Tracer and Substrate in Microbial s-Triazine Biodegradation Studies

Ammelide serves as a defined intermediate substrate for investigating the hydrolytic degradation pathways of s-triazine compounds in environmental microbiology. In Pseudomonas sp. strain A and related organisms, ammelide is stoichiometrically converted to cyanuric acid and ammonium (1 mol:1 mol:1 mol) with specific enzymatic activities ≥0.3 mkat/kg protein [4]. Its position as the penultimate intermediate—downstream of ammeline and upstream of cyanuric acid—makes it uniquely suited for tracking the later stages of the degradation cascade. The compound's complete metabolism without transient intermediate accumulation distinguishes it from melamine and ammeline, enabling precise kinetic and enzymatic characterization of the deamination steps.

Flame-Retardant Additive in High-Melting Polyamide Engineering Thermoplastics

Ammelide is incorporated as a flame-retardant component in polyamide compositions requiring processing at temperatures exceeding 265°C, as claimed in granted US Patent 10,584,230 B2 [5]. The compound's thermal stability above 170°C [6], reinforced by its dense solid-state hydrogen-bonding network [7], permits survival during compounding with high-performance polyamides without premature degradation. Ammelide may be synthesized via biocatalytic conversion from melamine using aqueous reaction mixtures containing appropriate biocatalysts, providing a route to the flame-retardant additive that circumvents traditional chemical synthesis [5]. This application scenario is particularly relevant for procurement in industrial polymer formulation development and materials research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ammelide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.